5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a bromine atom, a chlorine atom, and a hydroxyl group attached to a phenyl ring, which is further fused to an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the bromination and chlorination of precursor compounds. One common method involves the reaction of 2-hydroxyacetophenone with bromine in glacial acetic acid, followed by further reactions to introduce the chlorine atom and form the isoindoline structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups in place of the bromine or chlorine atoms.
Scientific Research Applications
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms, along with the hydroxyl group, allows the compound to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-chloro-2-hydroxyphenyl)ethanone: Similar structure but lacks the isoindoline ring.
5-Bromo-2-hydroxyacetophenone: Contains the bromine and hydroxyl groups but lacks the chlorine atom and isoindoline ring.
4-Chloro-2-hydroxyacetophenone: Contains the chlorine and hydroxyl groups but lacks the bromine atom and isoindoline ring.
Uniqueness
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the combination of its bromine, chlorine, and hydroxyl functional groups, along with the isoindoline ring structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
918331-64-3 |
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Molecular Formula |
C14H9BrClNO2 |
Molecular Weight |
338.58 g/mol |
IUPAC Name |
5-bromo-2-(4-chloro-2-hydroxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H9BrClNO2/c15-9-1-3-11-8(5-9)7-17(14(11)19)12-4-2-10(16)6-13(12)18/h1-6,18H,7H2 |
InChI Key |
AQHYHVJHSSCLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=C(C=C(C=C3)Cl)O |
Origin of Product |
United States |
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